1-benzyl-8-((3-hydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1-benzyl-8-((3-hydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This specific compound is characterized by the presence of a benzyl group, a hydroxypropylthio group, and two methyl groups attached to the purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-8-((3-hydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of formamide derivatives with amines, followed by cyclization reactions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Hydroxypropylthio Group: This step involves the reaction of the purine derivative with 3-chloropropanol in the presence of a base to form the hydroxypropylthio group.
Methylation: The final step involves the methylation of the purine core using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-8-((3-hydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the attached functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or purine positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, bases, or acids can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives or modified functional groups.
Substitution: Various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
1-benzyl-8-((3-hydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1-benzyl-8-((3-hydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxypropylthio group and the purine core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in cocoa, with mild stimulant effects.
Theophylline: Used in medicine for its bronchodilator effects.
Uniqueness
1-benzyl-8-((3-hydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the hydroxypropylthio group, which imparts distinct chemical and biological properties
Biological Activity
1-benzyl-8-((3-hydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for various pharmacological properties, including anti-inflammatory and anticancer effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a benzyl group, a hydroxypropylthio group, and two methyl groups attached to the purine core.
Biological Activity Overview
Research on this compound has revealed several biological activities:
1. Anticancer Activity
Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The compound demonstrated an IC50 value indicating its ability to inhibit cell proliferation effectively.
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation.
3. Antioxidant Activity
Preliminary studies indicate that the compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Table 2: Anti-inflammatory Activity
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
Case Study 1: Breast Cancer Treatment
A study conducted on MCF7 cells revealed that treatment with this compound resulted in significant apoptosis induction. The study utilized flow cytometry to assess cell viability and apoptosis markers.
Case Study 2: Inflammation Model
In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of the compound reduced paw edema significantly compared to controls. Histological analysis showed decreased infiltration of inflammatory cells.
Research Findings
Recent advancements in drug design have focused on optimizing the structure of purine derivatives to enhance their biological activity. Modifications to the benzyl and hydroxypropylthio groups have been explored to improve potency and selectivity against specific targets in cancer cells.
Properties
IUPAC Name |
1-benzyl-8-(3-hydroxypropylsulfanyl)-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-19-13-14(18-16(19)25-10-6-9-22)20(2)17(24)21(15(13)23)11-12-7-4-3-5-8-12/h3-5,7-8,22H,6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJPCXUXOOOSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCCCO)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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